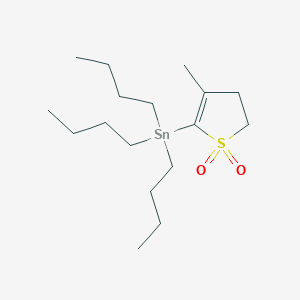
4-Ethyloctan-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyloctan-4-OL is an organic compound with the molecular formula C10H22O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of an ethyl-substituted octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyloctan-4-OL typically involves the reaction of 4-ethyloctan-4-one with a reducing agent. One common method is the reduction of 4-ethyloctan-4-one using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation of 4-ethyloctan-4-one using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure is a common approach. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyloctan-4-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromic acid, PCC
Dehydration: Sulfuric acid, phosphoric acid
Substitution: Thionyl chloride, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-ethyloctan-4-one
Dehydration: Alkenes (e.g., 4-ethyloctene)
Substitution: Alkyl chlorides (e.g., 4-chloro-4-ethyloctane)
Applications De Recherche Scientifique
4-Ethyloctan-4-OL has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Ethyloctan-4-OL involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
4-Ethyloctan-4-OL can be compared with other similar compounds, such as:
4-Ethyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Ethyloctan-4-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
4-Methylheptan-4-OL: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.
Propriétés
Numéro CAS |
38395-42-5 |
|---|---|
Formule moléculaire |
C10H22O |
Poids moléculaire |
158.28 g/mol |
Nom IUPAC |
4-ethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-4-7-9-10(11,6-3)8-5-2/h11H,4-9H2,1-3H3 |
Clé InChI |
OYBUBRUQIKTRET-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


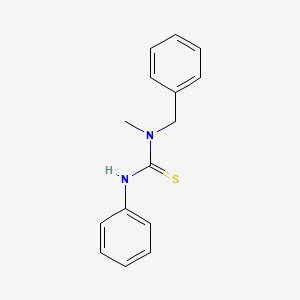
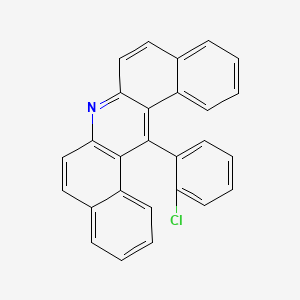
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
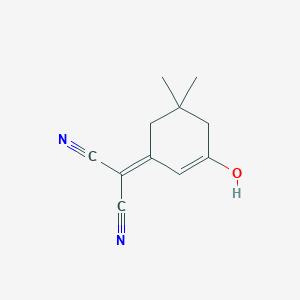
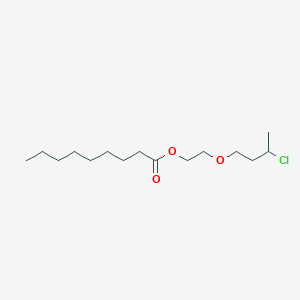

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
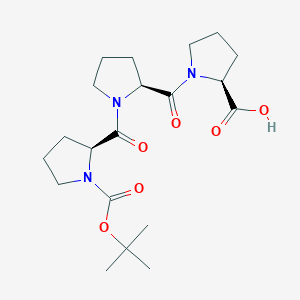
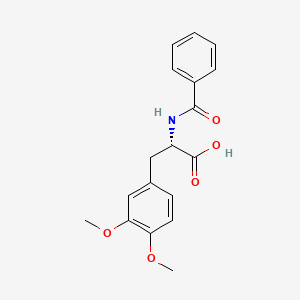


![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)
